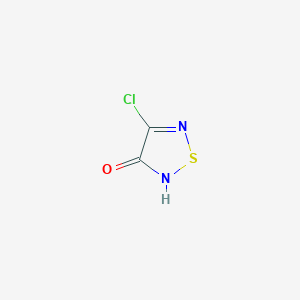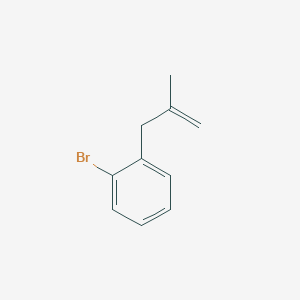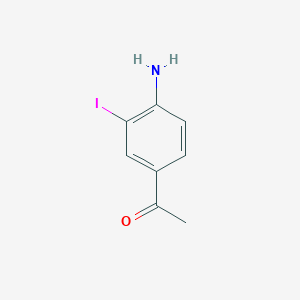
2-Bromo-5-hexylthiophene
概要
説明
2-Bromo-5-hexylthiophene is a useful research compound. Its molecular formula is C10H15BrS and its molecular weight is 247.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Derivatives via Suzuki Cross-Coupling Reaction
2-Bromo-5-hexylthiophene has been utilized in the synthesis of various derivatives through a palladium-catalyzed Suzuki cross-coupling reaction. This process involves the reaction of 2,5-dibromo-3-hexylthiophene with different arylboronic acids, leading to the creation of various thiophene derivatives. These derivatives exhibit significant biofilm inhibition and anti-thrombolytic activities, highlighting their potential medicinal applications (Ikram et al., 2015).
Polymerization for High Molecular Weight Polythiophenes
Another significant application of 2-bromo-3-hexylthiophene is in the field of polymer science. Through dehydrohalogenative polycondensation, it is used to create high molecular weight and high regioregularity poly(3-hexylthiophene) (HT-P3HT) in almost quantitative yield. This highlights its role in creating advanced polymeric materials with potential applications in various fields (Wang et al., 2010).
Advanced Copolymer Synthesis
This compound is also instrumental in synthesizing block copolymers. Using π-allylnickel complexes as external initiators, this compound has been used to promote the polymerization of hexadecyloxylallene and 2-bromo-3-hexyl-5-chloromagnesiothiophene, resulting in well-defined triblock copolymers. This synthesis approach demonstrates its versatility in creating complex polymer structures (Gao et al., 2014).
Photovoltaic Applications
This compound is utilized in creating donor-acceptor diblock copolymers, which are significant for organic photovoltaic applications. The synthesis involves a Ni-terminated poly(3-hexylthiophene) and a perylene diimide-functionalized arylisocyanide monomer, highlighting its role in developing materials for renewable energy technologies (Ono et al., 2014).
作用機序
Target of Action
2-Bromo-5-hexylthiophene is a monomeric precursor that forms bromo-terminated polymers . It is primarily used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . The primary targets of this compound are the electronic and optoelectronic devices where it contributes to their exceptional optical and conductive properties .
Mode of Action
The compound interacts with its targets through a process known as Suzuki coupling . This method involves the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids to synthesize corresponding thiophene derivatives . The different substituents present on arylboronic acids have significant electronic effects on the overall properties of the new products .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the synthesis of novel thiophene-based conjugated polymers for optical and electronic devices . These pathways lead to the production of materials with fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the enhanced performance of electronic and optoelectronic devices . The compound contributes to the exceptional optical and conductive properties of these devices .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s performance in electronic and optoelectronic applications can be affected by factors such as temperature, humidity, and light exposure.
Safety and Hazards
When handling 2-Bromo-5-hexylthiophene, suitable protective equipment should be worn to prevent generation of vapour or mist . Hands and face should be washed thoroughly after handling . Ventilation, local exhaust should be used if vapour or aerosol will be generated . Contact with skin, eyes and clothing should be avoided .
将来の方向性
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems have been reported . Nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes exhibiting fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity and high conductivity .
生化学分析
Biochemical Properties
2-Bromo-5-hexylthiophene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in the synthesis and degradation of thiophene-based polymers. For instance, it can participate in polymerization reactions catalyzed by nickel and palladium-based catalytic systems . These interactions are crucial for the formation of regioregular polythiophenes, which exhibit exceptional optical and conductive properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of enzymes involved in the synthesis of conjugated polymers, thereby impacting the overall metabolic flux within cells . Additionally, its presence can alter the expression of genes related to polymer synthesis and degradation, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to catalytic sites of enzymes involved in polymerization reactions, such as nickel and palladium-based catalysts . This binding can either inhibit or activate the enzymatic activity, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the synthesis of thiophene-based polymers.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its biochemical properties without causing significant harm . At high doses, this compound can exhibit toxic effects, including adverse impacts on cellular function and metabolism. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis and degradation of thiophene-based polymers. It interacts with enzymes such as nickel and palladium-based catalysts, which play a crucial role in the polymerization reactions . These interactions can affect the overall metabolic flux and the levels of metabolites involved in polymer synthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments, such as the cytoplasm and the nucleus, where it can exert its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Additionally, this compound can accumulate in the cytoplasm, where it can participate in polymerization reactions and other biochemical processes.
特性
IUPAC Name |
2-bromo-5-hexylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-8-10(11)12-9/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIYDKGTGHFTFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441801 | |
| Record name | 2-Bromo-5-hexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211737-28-9 | |
| Record name | 2-Bromo-5-hexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-hexylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-Bromo-5-hexylthiophene a valuable building block in the synthesis of branched thiophene monomers?
A1: this compound is a key starting material for creating branched thiophene monomers due to its structure. The bromine atom acts as a reactive site for various coupling reactions, such as the Suzuki coupling reaction. [] This allows researchers to attach different substituents to the thiophene ring at the 2-position. The 5-hexyl chain improves the solubility of the resulting monomers and polymers, a crucial factor for processing and potential applications. []
Q2: How does the position of the hexyl chain on the thiophene ring affect the properties of the resulting polymers?
A2: The research demonstrates that both the presence and position of the n-hexyl chain on the terthiophene monomers significantly impact the polymerization process and the optoelectronic properties of the resulting branched polythiophenes. [] For instance, polymers derived from 5ʺ-hexyl substituted terthiophene monomers exhibited red-shifted absorption and emission spectra compared to those with 4,5ʺ-hexyl substitution. [] This highlights the importance of structural modifications in fine-tuning the properties of these polymers for specific applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B1278274.png)
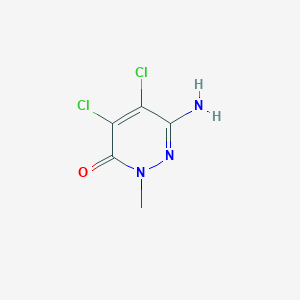
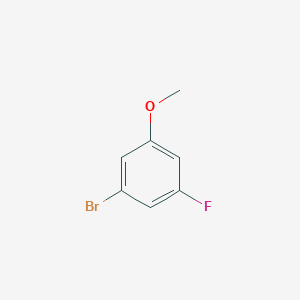
![4-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1278281.png)
![5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1278290.png)



